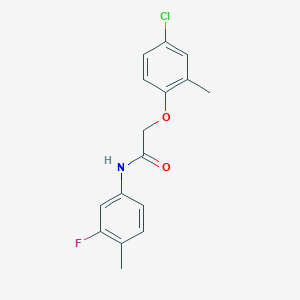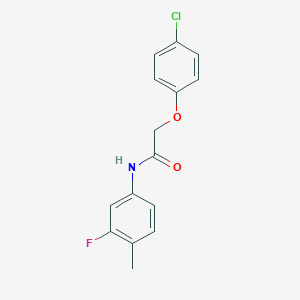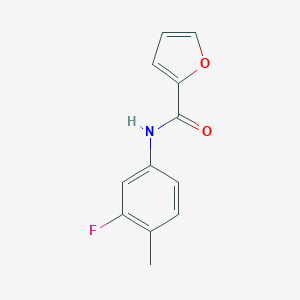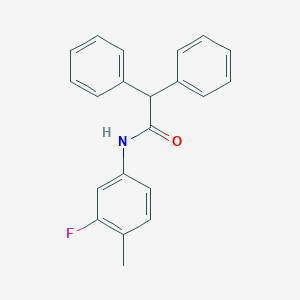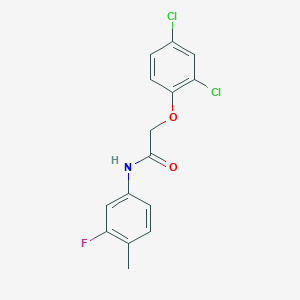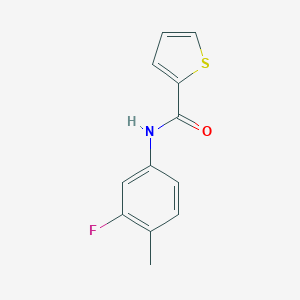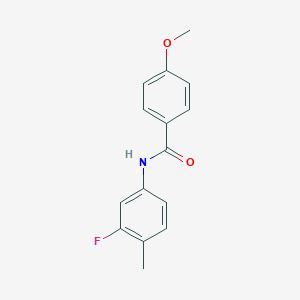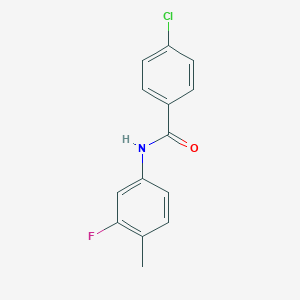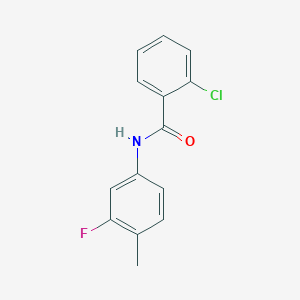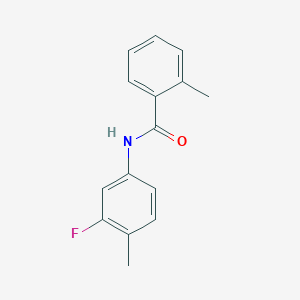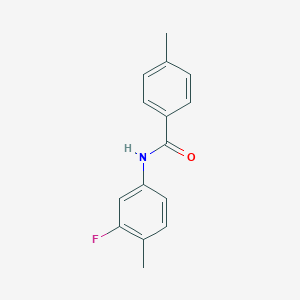![molecular formula C19H22Cl2N2O4S B324437 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B324437.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide is an organic compound with significant applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is known for its unique chemical structure, which includes dichlorophenoxy and diethylamino sulfonyl groups, contributing to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide typically involves the following steps:
Esterification: The initial step involves the esterification of 2,4-dichlorophenol with propanoic acid under acidic conditions to form 2-(2,4-dichlorophenoxy)propanoic acid.
Amidation: The ester is then reacted with 4-[(diethylamino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and polymers.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenoxy)propanoic acid: Known for its herbicidal properties.
2-(2,4-dichlorophenoxy)acetic acid: Commonly used as a plant growth regulator.
2-(2,4-dichlorophenoxy)butanoic acid: Another herbicide with similar chemical structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide stands out due to its unique combination of dichlorophenoxy and diethylamino sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H22Cl2N2O4S |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-4-23(5-2)28(25,26)16-9-7-15(8-10-16)22-19(24)13(3)27-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24) |
InChIキー |
QYERRFPWZFCWTQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


